
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate typically involves the reaction of 2,3-dihydroxypropyl derivatives with carbamodithioic acid derivatives. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to produce the compound in bulk. The process is optimized to ensure efficiency and cost-effectiveness while maintaining the quality of the product .
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield alcohols or hydrocarbons .
科学的研究の応用
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies due to its reactivity with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical processes, depending on its concentration and the specific conditions of the reaction .
類似化合物との比較
Similar Compounds
- 2,3-Dihydroxypropyl acrylate
- 2,3-Dihydroxypropyl 2-propenoate
- Glycerol 1-acrylate
Uniqueness
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate is unique due to its specific structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.
特性
CAS番号 |
831198-62-0 |
|---|---|
分子式 |
C25H51NO2S2 |
分子量 |
461.8 g/mol |
IUPAC名 |
2,3-dihydroxypropyl N-(2-ethylhexyl)-N-tridecylcarbamodithioate |
InChI |
InChI=1S/C25H51NO2S2/c1-4-7-9-10-11-12-13-14-15-16-17-19-26(20-23(6-3)18-8-5-2)25(29)30-22-24(28)21-27/h23-24,27-28H,4-22H2,1-3H3 |
InChIキー |
JTKRLTMTPABBEF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCN(CC(CC)CCCC)C(=S)SCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


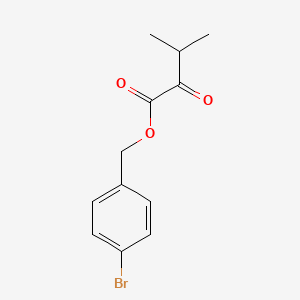
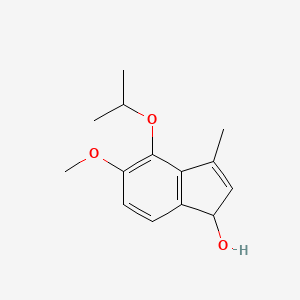
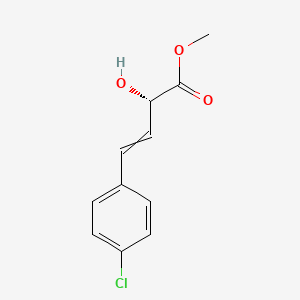
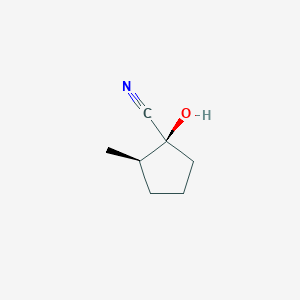
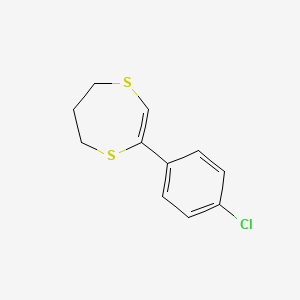
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)

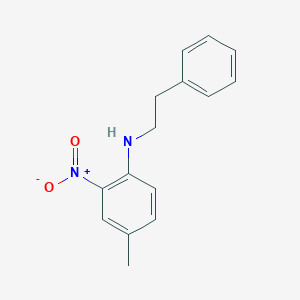
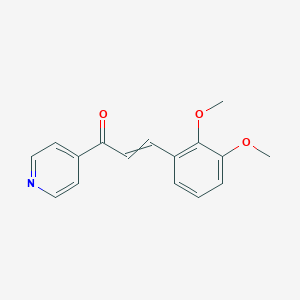
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
